

# 4-Methylnicotinic Acid Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *4-Methylnicotinic acid*  
*Hydrochloride*

Cat. No.: *B1334645*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylnicotinic acid Hydrochloride**, a key analog of nicotinic acid (niacin). This document details its chemical properties, potential synthesis methods, and presumed biological activities based on the well-established mechanisms of nicotinic acid. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of nicotinic acid derivatives in metabolic and inflammatory diseases.

## Chemical Properties and Synthesis

**4-Methylnicotinic acid Hydrochloride** is a solid, hygroscopic compound.<sup>[1]</sup> Its chemical structure and properties are summarized in the table below.

Property	Value	Citation
Chemical Name	4-Methylnicotinic acid hydrochloride	[2]
Synonyms	4-Methylpyridine-3-carboxylic acid hydrochloride	[3][4]
CAS Number	94015-05-1	[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub>	
Molecular Weight	173.60 g/mol	
Appearance	White to off-white solid	[1]
Melting Point	241 °C	[1]
Purity	Typically ≥95%	[2]
Storage	Room temperature, in an inert atmosphere	[1]

### Synthesis of 4-Methylnicotinic Acid:

A general method for the synthesis of 4-methylnicotinic acid involves the hydrolysis of 3-cyano-4-methylpyridine. The following protocol is adapted from a similar synthesis.

## Experimental Protocol: Synthesis of 4-Methylnicotinic Acid

### Materials:

- 3-cyano-4-methylpyridine
- Sodium hydroxide (NaOH)
- 70% aqueous ethanol
- Concentrated hydrochloric acid (HCl)

- Ethanol

Procedure:

- To a solution of 70% aqueous ethanol, add 3-cyano-4-methylpyridine and sodium hydroxide.
- Stir the reaction mixture under reflux for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid.
- Remove the solvent under reduced pressure to yield a solid product.
- Add ethanol to the residue and heat to reflux for 10 minutes.
- Perform a hot filtration.
- Evaporate the ethanol from the filtrate under reduced pressure to obtain 4-methylnicotinic acid as a white solid.

To obtain the hydrochloride salt, the free acid can be treated with a solution of hydrochloric acid.

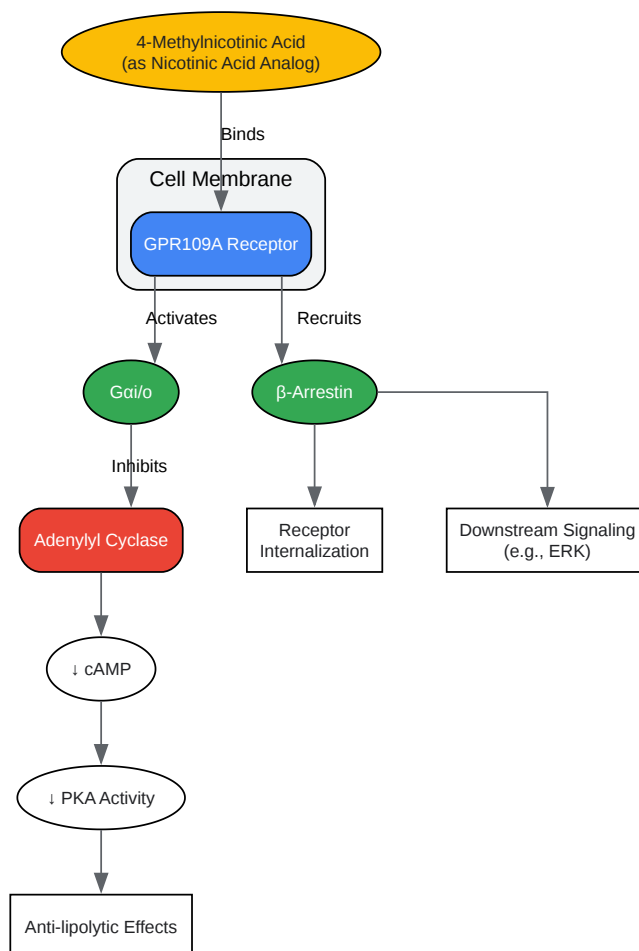
## Biological Activity and Mechanism of Action

While specific studies on the biological activity of **4-Methylnicotinic acid Hydrochloride** are limited, its mechanism of action is presumed to be analogous to that of nicotinic acid, primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCA<sub>2</sub>).<sup>[5]</sup>

### GPR109A-Mediated Signaling

Activation of GPR109A by nicotinic acid and its analogs initiates a cascade of intracellular events. GPR109A is primarily coupled to G $\alpha$ i/o proteins.<sup>[6]</sup> This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.<sup>[6]</sup> This reduction in cAMP is central to the anti-lipolytic effects of nicotinic acid in adipocytes.<sup>[7]</sup>

Furthermore, GPR109A activation can trigger  $\beta$ -arrestin-dependent signaling pathways, which are independent of G-protein coupling and can lead to receptor internalization and other downstream effects.[5]

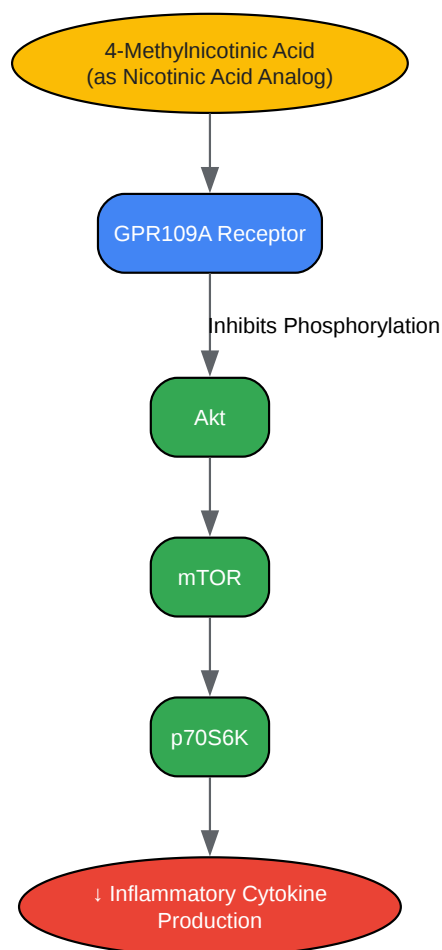


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### GPR109A Signaling Pathway.

## Anti-Inflammatory Effects

Nicotinic acid has demonstrated anti-inflammatory properties, which are likely mediated through GPR109A.[8] For instance, activation of GPR109A can inhibit the production of inflammatory cytokines.[8] One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway.[8]



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#### **Akt/mTOR Anti-Inflammatory Pathway.**

## **Arachidonic Acid Pathway and Cutaneous Flushing**

A common side effect of nicotinic acid therapy is cutaneous flushing, which is mediated by the release of prostaglandins, suggesting the involvement of the phospholipase A<sub>2</sub> (PLA<sub>2</sub>)/arachidonic acid (AA) pathway.[9] Activation of GPR109A can enhance the release of arachidonic acid.[9]

## **Experimental Protocols for Biological Assays**

The following are generalized protocols for assessing the activity of nicotinic acid analogs like **4-Methylnicotinic acid Hydrochloride**.

### **GPR109A Activation Assay (cAMP Measurement)**

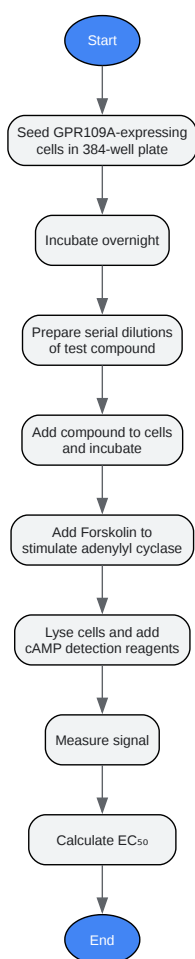
This assay measures the ability of a compound to activate GPR109A by quantifying the resulting decrease in intracellular cAMP levels.

Materials:

- GPR109A-expressing cells (e.g., HEK293-GPR109A)
- Cell culture medium and supplements
- 384-well microplates
- Forskolin
- Test compound (**4-Methylnicotinic acid Hydrochloride**)
- cAMP detection kit

Procedure:

- Cell Seeding: Seed GPR109A-expressing cells in a 384-well plate and incubate overnight.
- Compound Preparation: Prepare serial dilutions of the test compound.
- Treatment: Add the compound dilutions to the cells and incubate.
- Stimulation: Add Forskolin to all wells to stimulate adenylyl cyclase, which increases cAMP levels.
- Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.
- Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration-response curve to determine the EC<sub>50</sub> of the test compound.



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### GPR109A Activation Assay Workflow.

## Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid from cells upon stimulation.

Materials:

- CHO cells (or other suitable cell line)
- Cell culture medium
- Radiolabeled arachidonic acid (e.g., [<sup>3</sup>H]arachidonic acid)
- 96-well filter plates

- Test compound (**4-Methylnicotinic acid Hydrochloride**)
- Scintillation counter

#### Procedure:

- Cell Labeling: Prelabel cells with radiolabeled arachidonic acid.
- Cell Seeding: Plate the labeled cells in 96-well filter plates.
- Treatment: Treat the cells with different concentrations of the test compound.
- Filtration: After incubation, filter the supernatant to separate the released arachidonic acid from the cells.
- Quantification: Measure the radioactivity in the filtrate using a scintillation counter.
- Data Analysis: Calculate the amount of arachidonic acid released and determine the concentration-response relationship.

## Conclusion

**4-Methylnicotinic acid Hydrochloride** represents a valuable tool for research into the therapeutic applications of nicotinic acid analogs. While direct biological data for this specific compound is not extensively available, its structural similarity to nicotinic acid strongly suggests that it acts as an agonist at the GPR109A receptor, thereby influencing lipid metabolism and inflammatory pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activity. Further research is warranted to fully elucidate the pharmacological profile of **4-Methylnicotinic acid Hydrochloride** and its potential as a therapeutic agent.

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